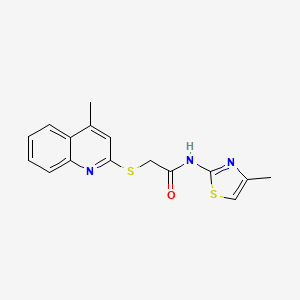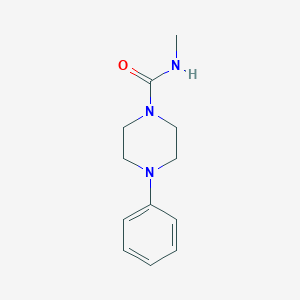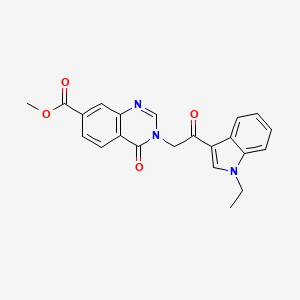![molecular formula C20H20N2O2 B4441141 2-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-3-methylquinoxaline](/img/structure/B4441141.png)
2-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-3-methylquinoxaline
Übersicht
Beschreibung
2-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-3-methylquinoxaline is a complex organic compound that features a quinoxaline core substituted with a benzofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-3-methylquinoxaline typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran moiety, followed by its attachment to the quinoxaline core.
-
Preparation of Benzofuran Moiety
Starting Material: 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol.
-
Attachment to Quinoxaline Core
Starting Material: 3-methylquinoxaline.
Reaction: The benzofuran moiety is attached to the quinoxaline core through an etherification reaction. This involves the reaction of the benzofuran alcohol with a suitable quinoxaline derivative in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinones or other oxidized derivatives.
-
Reduction
- Reduction reactions can target the quinoxaline core, potentially converting it to dihydroquinoxaline derivatives.
-
Substitution
- The compound can participate in nucleophilic substitution reactions, especially at positions on the quinoxaline ring that are activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Pharmacology: Potential applications in drug discovery due to its structural similarity to bioactive molecules. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine
Therapeutics: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-3-methylquinoxaline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can enhance the compound’s ability to cross cell membranes, while the quinoxaline core can interact with nucleic acids or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-3-methylquinoxaline is unique due to the combination of the benzofuran and quinoxaline moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for diverse applications.
Eigenschaften
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-3-methylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-17(22-16-9-5-4-8-15(16)21-13)12-23-18-10-6-7-14-11-20(2,3)24-19(14)18/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBPUUQHZPXZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1COC3=CC=CC4=C3OC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441084.png)


![N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441101.png)
![N-(2-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441109.png)

![4-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4441117.png)
![N-isobutyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441124.png)
![1-tert-butoxy-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol](/img/structure/B4441125.png)
amino]methyl}benzoic acid](/img/structure/B4441131.png)
![3-amino-N-(2,6-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441136.png)
![methyl {[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}(phenyl)acetate](/img/structure/B4441143.png)
![N-[3-(2-Propanamido-1,3-thiazol-4-YL)phenyl]pyridine-3-carboxamide](/img/structure/B4441147.png)
